3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid typically involves multiple steps. One common method starts with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in peptide synthesis through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of amine groups.
Sodium Hydroxide (NaOH): Acts as a base in the protection reaction.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and coupled peptides or amino acids.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with different substituents.
3-tert-Butoxy-3-oxopropanoic acid: Another compound with a tert-butoxy group but different functional groups.
Uniqueness
3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and applications in synthetic chemistry and research.
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-6-15(7-2)10-11-16(9-8-12(17)18)13(19)20-14(3,4)5/h6-11H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUDQLJUFTHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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